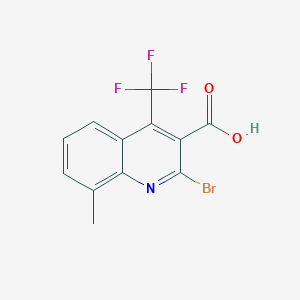
2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic Acid
描述
2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic Acid is a useful research compound. Its molecular formula is C12H7BrF3NO2 and its molecular weight is 334.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS Number: 596845-52-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 334.09 g/mol. The structure includes a quinoline core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 596845-52-2 |
| Molecular Formula | C₁₂H₇BrF₃NO₂ |
| Molecular Weight | 334.09 g/mol |
| LogP | 4.0227 |
| PSA (Polar Surface Area) | 50.19 Ų |
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, a study on related quinazoline derivatives demonstrated their ability to inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells at IC50 values ranging from 168.78 µM to 257.87 µM .
The mechanism through which these compounds exert their effects often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. The presence of the trifluoromethyl group in the structure enhances the compound's potency by improving binding affinity to target proteins, which is crucial for its biological activity .
Case Studies
- Cell Cycle Arrest and Apoptosis Induction :
- Kinase Inhibition :
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives:
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the functional groups attached to the quinoline core can significantly alter its biological activity .
| Compound | IC50 (µM) MCF-7 | Mechanism |
|---|---|---|
| Compound A (similar) | 168.78 | Apoptosis induction |
| Compound B (similar) | 257.87 | Cell cycle arrest |
属性
IUPAC Name |
2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO2/c1-5-3-2-4-6-8(12(14,15)16)7(11(18)19)10(13)17-9(5)6/h2-4H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCHLPMTRCGZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















